molecular formula C21H24N2O4 B127867 Isopteropodine CAS No. 5171-37-9

Isopteropodine

Cat. No. B127867
CAS RN: 5171-37-9
M. Wt: 368.4 g/mol
InChI Key: JMIAZDVHNCCPDM-PFDNRQJHSA-N
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Description

Isopteropodine Description

Isopteropodine is an oxindole alkaloid found in various species of the Uncaria plant, commonly known as cat's claw. It is one of the active components that contribute to the plant's medicinal properties. Isopteropodine, along with its stereoisomer pteropodine, has been identified as a positive modulator of rat muscarinic M(1) and 5-HT(2) receptors, which are G protein-coupled receptors involved in neurotransmission . The compound has also been isolated from Uncaria pteropoda and characterized as stereoisomeric with other related alkaloids such as mitraphylline .

Synthesis Analysis

The synthesis of isopteropodine has been achieved through a new and general protocol that involves the oxidation and rearrangement of carboline lactams into 3,3-disubstituted-2-oxindoles. This method starts from a known pentacycle and has been demonstrated to be a convenient approach for synthesizing both isopteropodine and its stereoisomer pteropodine .

Molecular Structure Analysis

The detailed stereochemistry of isopteropodine has been deduced through the study of its precursor, tetrahydroalstonine, which was isolated from an unknown Uncaria species. By oxidative rearrangement, tetrahydroalstonine was converted to isopteropodine, allowing researchers to establish the stereochemical details of the molecule .

Chemical Reactions Analysis

Isopteropodine does not induce membrane current by itself but significantly enhances the current responses evoked by acetylcholine and 5-hydroxytryptamine (5-HT) when expressed in Xenopus oocytes. This enhancement is concentration-dependent and reversible, with maximal effects observed at 30 µM. Notably, isopteropodine does not affect the maximal current responses elicited by these neurotransmitters but does reduce their EC(50) values, indicating a modulatory role rather than a direct agonistic effect .

Physical and Chemical Properties Analysis

Isopteropodine has been identified as a pentacyclic oxindol alkaloid with antimicrobial activity, particularly against Gram-positive bacteria. This bioactivity was discovered through bioassay-directed fractionation, highlighting its potential as a therapeutic agent. The compound's physical properties, such as solubility and stability, are inferred from its isolation and characterization from natural sources .

Scientific Research Applications

Receptor Modulation

Isopteropodine, along with pteropodine, has been shown to modulate the function of rat muscarinic M(1) and 5-HT(2) receptors. These compounds enhance current responses evoked by acetylcholine and 5-hydroxytryptamine in a concentration-dependent manner without inducing membrane current by themselves. This suggests a role for isopteropodine as a positive modulator of muscarinic M(1) and 5-HT(2) receptors (Kang et al., 2002).

Antimicrobial Activity

Isopteropodine has demonstrated antibacterial activity against Gram-positive bacteria. This finding came from a bioassay-directed fractionation for the determination of antimicrobial activity of Uncaria tomentosa, revealing isopteropodine's potential as an antibacterial agent (García et al., 2005).

Antiproliferative and Apoptotic Effects

Research has identified the antiproliferative and apoptotic effects of isopteropodine on human lymphoblastic leukaemia T cells. It was one of the oxindole alkaloids studied from Uncaria tomentosa that inhibited the proliferation of acute lymphoblastic leukaemia cells, indicating potential use in antineoplastic drug development (Bacher et al., 2006).

Antitumor Activity

Isopteropodine has shown significant antitumor activity in various human cancer cell lines, including prostate and colon cancer cells. This indicates its potential as an anti-tumor agent, further supported by its ability to induce apoptosis and arrest cell growth in a concentration-dependent manner (Fujita et al., 2009).

Safety And Hazards

The specific safety and hazards associated with Isopteropodine are not well-documented in the available literature .

properties

IUPAC Name

methyl (1S,4aS,5aS,6S,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAZDVHNCCPDM-PFDNRQJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317264
Record name Isopteropodine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopteropodine

CAS RN

5171-37-9
Record name Isopteropodine
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Record name Isopteropodin
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Record name Isopteropodine
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Record name 5171-37-9
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Record name ISOPTEROPODINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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